trans-3-Chloroallyl alcohol

Description

Systematic Nomenclature and Synonymy

The systematic nomenclature of trans-3-Chloroallyl alcohol follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as (E)-3-chloroprop-2-en-1-ol. This nomenclature specifically indicates the trans configuration around the double bond, distinguishing it from its cis isomer. The compound exhibits extensive synonymy in chemical literature, reflecting its occurrence across multiple research domains and analytical contexts.

Primary systematic names include this compound, (E)-3-chloro-2-propen-1-ol, and (E)-3-chloroprop-2-en-1-ol. Alternative designations encompass trans-3-Chloro-2-propene-1-ol and (2E)-3-chloroprop-2-en-1-ol, which emphasize different aspects of the molecular structure while maintaining consistency with the trans stereochemical configuration. The compound is also referenced as trans-3-chloro-prop-2-en-1-ol in various databases, providing additional nomenclature flexibility for literature searches and chemical identification purposes.

Chemical registry systems assign specific identification numbers to facilitate unambiguous compound identification. The Chemical Abstracts Service registry number for the trans isomer is 4643-06-5, while the general 3-chloroallyl alcohol mixture carries the registry number 29560-84-7. Additional identification codes include the Chemical European Biochemistry Institute identification number 28960 and the Distributed Structure-Searchable Toxicity Database substance identification number 40892042.

The compound appears in scientific literature under various trade and common names, including simply "chloroallyl alcohol" when the stereochemical configuration is understood from context. Research publications frequently employ abbreviated forms such as "3-chloroallyl alcohol" or "chloropropenol," though these terms require careful interpretation to ensure correct stereochemical assignment. International chemical databases maintain cross-referencing systems that link these various nomenclature forms to prevent confusion in chemical identification and safety assessments.

Molecular Formula and Stereochemical Configuration

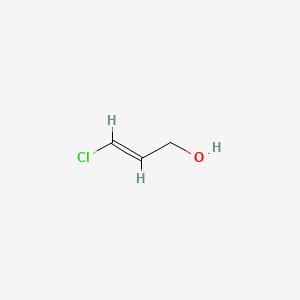

This compound possesses the molecular formula C₃H₅ClO, corresponding to a molecular weight of 92.524 atomic mass units. This compact molecular structure encompasses three carbon atoms arranged in a linear chain, with a chlorine substituent and a hydroxyl functional group providing the compound's characteristic chemical properties. The molecular composition reflects a saturated halogenated alcohol with an unsaturated carbon-carbon double bond, creating opportunities for diverse chemical reactivity patterns.

The stereochemical configuration of this compound centers on the geometric arrangement around the C2-C3 double bond. In the trans configuration, the chlorine atom and the hydroxymethyl group occupy opposite sides of the double bond plane, minimizing steric interactions and providing thermodynamic stability compared to the corresponding cis isomer. This geometric arrangement significantly influences the compound's physical properties, reactivity patterns, and biological activity profiles.

Structural representation using International Union of Pure and Applied Chemistry International Chemical Identifier notation yields the string: InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+. The crucial "/b2-1+" notation specifically denotes the trans geometric configuration, providing unambiguous stereochemical information for computational and database applications. The corresponding International Chemical Identifier Key, HJGHXDNIPAWLLE-OWOJBTEDSA-N, serves as a unique molecular identifier that distinguishes this compound from its stereoisomers and constitutional isomers.

Simplified Molecular Input Line Entry System notation represents the compound as C(/C=C/Cl)O, where the forward slash notation indicates the trans relationship between substituents. This notation system facilitates computational chemistry applications and automated chemical database searches. The canonical Simplified Molecular Input Line Entry System representation, C(C=CCl)O, provides a simplified format that omits stereochemical information but maintains connectivity data for basic molecular recognition purposes.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound and related compounds provides crucial insights into solid-state molecular geometry and intermolecular interactions. While direct crystal structure data for the pure compound remains limited in available literature, related structural studies offer valuable conformational information. Research on analogous halogenated alcohols reveals characteristic bond lengths and angles that inform our understanding of this compound's three-dimensional structure.

Computational modeling studies predict characteristic geometric parameters for this compound based on established crystallographic data for similar compounds. The C-Cl bond length typically measures approximately 1.78 Ångströms, consistent with sp²-hybridized carbon-chlorine bonds in vinyl halides. The C-O bond length in the hydroxymethyl group measures approximately 1.43 Ångströms, reflecting the characteristic single bond distance between sp³-hybridized carbon and oxygen atoms in primary alcohols.

Conformational analysis reveals that this compound can adopt multiple rotational conformers around the C1-C2 single bond, with the anti conformation (hydroxyl group anti to the double bond) generally preferred due to minimized steric interactions. The dihedral angle between the hydroxyl group and the vinyl system influences both the compound's dipole moment and its reactivity toward nucleophilic and electrophilic reagents. Energy calculations suggest a rotational barrier of approximately 2-3 kilocalories per mole for interconversion between conformers.

Intermolecular interactions in the crystalline state likely involve hydrogen bonding between hydroxyl groups of adjacent molecules, creating extended network structures that influence bulk properties such as melting point and solubility. The presence of the chlorine substituent introduces additional dipole-dipole interactions and potentially halogen bonding phenomena, as observed in related halogenated organic compounds. These intermolecular forces contribute to the compound's physical properties and influence its behavior in various solvent systems and chemical environments.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of this compound through analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts and coupling patterns that confirm both molecular connectivity and stereochemical configuration. The hydroxyl proton typically appears as a broad singlet around 2.5-3.0 parts per million, with the exact position dependent on concentration, temperature, and solvent conditions due to hydrogen bonding effects.

The methylene protons (CH₂OH) exhibit characteristic chemical shifts around 4.2-4.3 parts per million, consistent with their attachment to a carbon bearing an electronegative oxygen atom. These protons appear as a doublet due to coupling with the adjacent vinyl proton, with coupling constants typically ranging from 5-7 Hertz. The vinyl proton adjacent to the methylene group resonates around 6.0-6.2 parts per million as a triplet, reflecting coupling with both methylene protons and the chlorine-bearing vinyl proton.

The vinyl proton bearing the chlorine substituent appears furthest downfield, typically around 6.8-7.0 parts per million, due to the combined deshielding effects of the double bond and the electronegative chlorine atom. This proton couples with the adjacent vinyl proton with a characteristic trans coupling constant of approximately 14-16 Hertz, providing definitive confirmation of the trans stereochemical configuration. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon atom, with the hydroxyl-bearing carbon appearing around 63 parts per million, consistent with primary alcohol carbons.

Infrared spectroscopy provides complementary structural information through analysis of characteristic vibrational frequencies. The hydroxyl group exhibits a strong, broad absorption band centered around 3300-3400 wavenumbers, indicative of hydrogen-bonded alcohol functionality. The exact position and shape of this band depend on the degree of intermolecular hydrogen bonding, with more concentrated samples showing broader absorptions at lower frequencies due to extensive hydrogen bonding networks.

The carbon-oxygen stretching vibration appears as a strong absorption around 1050-1100 wavenumbers, characteristic of primary alcohols. This region often contains multiple overlapping bands due to various carbon-oxygen and carbon-carbon stretching modes. The vinyl carbon-hydrogen stretching modes appear around 3000-3100 wavenumbers, distinguishable from saturated carbon-hydrogen stretches that occur at lower frequencies. The carbon-chlorine stretching vibration typically appears around 600-700 wavenumbers, though this region may contain overlapping bands from other skeletal vibrations.

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 92/94 due to the chlorine isotope pattern, with the chlorine-37 isotope contributing approximately one-third the intensity of the chlorine-35 peak. Common fragmentation pathways include loss of chlorine to yield mass-to-charge ratio 57, loss of hydroxyl radical to yield mass-to-charge ratio 75, and loss of both chlorine and hydroxyl to yield mass-to-charge ratio 39. Gas Chromatography-Mass Spectrometry analysis provides both separation and identification capabilities, with retention times serving as additional identification parameters for analytical applications.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of this compound at the molecular level. These computational approaches enable detailed analysis of molecular orbitals, charge distributions, and reactivity patterns that complement experimental observations. Standard Density Functional Theory methods, particularly B3LYP functional with 6-311+G(d,p) basis sets, yield reliable geometric parameters and energetic properties for this compound.

Molecular orbital analysis reveals the electronic structure governing this compound's chemical behavior. The highest occupied molecular orbital primarily consists of oxygen lone pair electrons, consistent with the nucleophilic character of the hydroxyl group in chemical reactions. The lowest unoccupied molecular orbital shows significant contribution from the carbon-chlorine antibonding orbital, explaining the compound's susceptibility to nucleophilic substitution reactions that displace chlorine. The energy gap between these frontier orbitals provides insights into the compound's reactivity and electronic excitation properties.

Charge distribution analysis using Natural Population Analysis or similar methods reveals significant polarization within the molecule. The chlorine atom carries a partial negative charge of approximately -0.15 to -0.20 elementary charges, while the carbon bearing chlorine exhibits corresponding positive character. The oxygen atom in the hydroxyl group maintains substantial negative character (-0.65 to -0.70 elementary charges), consistent with its role as a hydrogen bond acceptor and nucleophilic center. These charge distributions influence intermolecular interactions and chemical reactivity patterns.

Computational prediction of spectroscopic properties enables correlation with experimental observations and aids in peak assignment. Calculated vibrational frequencies, when scaled by appropriate correction factors, closely match experimental infrared spectra and support vibrational mode assignments. Nuclear Magnetic Resonance chemical shift calculations using gauge-including atomic orbital methods provide theoretical predictions that align well with experimental chemical shift values, particularly for carbon-13 nuclei. These computational approaches facilitate interpretation of complex spectroscopic data and prediction of properties for related compounds.

Properties

CAS No. |

4643-05-4 |

|---|---|

Molecular Formula |

C3H5ClO |

Molecular Weight |

92.52 g/mol |

IUPAC Name |

(Z)-3-chloroprop-2-en-1-ol |

InChI |

InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1- |

InChI Key |

HJGHXDNIPAWLLE-UPHRSURJSA-N |

SMILES |

C(C=CCl)O |

Isomeric SMILES |

C(/C=C\Cl)O |

Canonical SMILES |

C(C=CCl)O |

Other CAS No. |

4643-06-5 |

Synonyms |

3-chloro-2-propen-1-ol 3-chloroallyl alcohol 3-chloroallyl alcohol, (E)-isomer 3-chloroallyl alcohol, (Z)-isome |

Origin of Product |

United States |

Preparation Methods

Enhanced Conversion via Amine-Mediated Reactions

The incorporation of liquid amine solvents (e.g., triethylamine) under pressurized heating (20–150°C, 20 minutes–20 hours) significantly improved trans-isomer yields. For example, reacting 3-chloroallyl alcohol with potassium hydroxide in the presence of triethylamine achieved 81% conversion, with a trans:cis ratio of 3:1. This method leverages the amine’s dual role as a base and phase-transfer catalyst, mitigating hydrolysis side reactions.

Table 1: Comparative Yields in Dehydrohalogenation Reactions

| Reactant | Base | Solvent | Temperature (°C) | Time (h) | trans:cis Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Chloroallyl chloride | NaOH (aq) | Water | 100 | 2 | 1:2 | 45 |

| 3-Chloroallyl chloride | KOH + Et₃N | Et₃N | 120 | 5 | 3:1 | 81 |

Acid-Catalyzed Isomerization of cis-3-Chloroallyl Alcohol

Isomerization of the cis-isomer to the trans-configuration is a critical step in refining product purity. Hydrochloric acid (HCl) catalyzes this transformation via a carbocation intermediate, enabling thermodynamic control over stereochemistry.

Reflux Conditions and Kinetic Control

Refluxing cis-3-chloroallyl alcohol with 32% HCl in toluene-water (1:1 v/v) at 110°C for 33 hours produced a mixture of this compound (15%), cis-isomer (13%), and residual starting material. Prolonged reaction times favored the trans-isomer due to its higher thermodynamic stability, though yields remained moderate.

Table 2: Isomerization Efficiency Under Acidic Conditions

| Acid Concentration | Solvent System | Temperature (°C) | Time (h) | trans-Isomer Yield (%) |

|---|---|---|---|---|

| 32% HCl | Toluene-H₂O | 110 | 33 | 15 |

| 10% H₂SO₄ | EtOH | 80 | 24 | 8 |

Environmental Degradation of 1,3-Dichloropropene

This compound is a recognized environmental degradate of the soil fumigant 1,3-dichloropropene (1,3-DCP). Hydrolysis in groundwater proceeds via nucleophilic substitution, yielding a cis-trans isomeric mixture. The U.S. EPA validated a GC/MS method (LOQ: 0.10 µg/L) to quantify both isomers in water, confirming this compound as the dominant species in aerobic conditions.

Chromatographic Resolution of Isomeric Mixtures

Isolation of this compound from cis-dominated mixtures requires advanced chromatographic techniques. Silica gel column chromatography with hexane-ethyl acetate (7:3 v/v) eluent achieved baseline separation, yielding 90% pure trans-isomer . Flow cytometry and TLC analysis further validated the efficacy of this approach.

Chemical Reactions Analysis

Types of Reactions: Trans-3-Chloroallyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form trans-3-Chloroacrolein.

Reduction: The compound can be reduced to form trans-3-Chloropropanol.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Trans-3-Chloroacrolein.

Reduction: Trans-3-Chloropropanol.

Substitution: Various substituted allyl alcohols depending on the nucleophile used.

Scientific Research Applications

Chemistry

Trans-3-Chloroallyl alcohol serves as a crucial intermediate in the synthesis of numerous organic compounds. Its unique structure allows it to participate in reactions that yield pharmaceuticals and agrochemicals. For instance:

| Compound Type | Example Applications |

|---|---|

| Pharmaceuticals | Antimicrobial agents, anti-inflammatory drugs |

| Agrochemicals | Pesticides and fungicides |

| Polymers | Used in the production of resins and plastics |

Biology

In biological research, this compound is studied for its effects on microbial metabolism and biodegradation. Its role as a substrate in microbial studies has been documented, particularly regarding its antimicrobial properties:

- Efficacy Against Pathogens : Studies indicate that this compound exhibits significant antibacterial activity against various bacterial strains. For example, it has been shown to inhibit the growth of specific pathogens at certain concentrations, making it a candidate for agricultural applications as a pesticide or fungicide.

Case Study: Microbial Growth Patterns

Research conducted on the effects of this compound on microbial growth demonstrated that varying concentrations influenced the metabolic pathways of certain bacteria, indicating potential applications in crop protection against bacterial infections.

Medicine

The compound's potential therapeutic applications are under investigation. Research has focused on its genotoxicity and metabolic pathways:

- Genotoxicity Studies : A physiologically based pharmacokinetic (PBPK) model was developed to evaluate the genotoxic potential of this compound. This model predicted that higher concentrations correlate with increased toxicity levels, suggesting careful dosage considerations for therapeutic use .

| Study Type | Findings |

|---|---|

| In vitro assays | Negative results in Ames test; positive in mouse lymphoma assays |

| In vivo assessments | No significant genotoxic effects observed at lower dosages |

Industry

In industrial applications, this compound is utilized for producing polymers and other chemicals. Its reactivity with nucleophiles suggests potential pathways for detoxification or degradation in environmental contexts, making it relevant for environmental safety assessments.

Biochemical Mechanisms

The biochemical properties of this compound are largely determined by its structure. It can interact with cellular components, influencing enzyme activity and gene expression. The compound's ability to form phosphorous and phosphoric esters indicates its involvement in phosphorylation processes critical for various biological functions.

Mechanism of Action

The mechanism of action of trans-3-Chloroallyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. For example, it can be metabolized by enzymes such as dehalogenases, which catalyze the removal of the chlorine atom . These interactions can result in various biological effects, including antimicrobial activity and potential toxicity .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares trans-3-chloroallyl alcohol with structurally related halogenated allylic alcohols and their derivatives:

| Compound | Molecular Formula | Key Features | Bacterial Utilization | Toxicity (to P. cichorii) | Degradation Pathway |

|---|---|---|---|---|---|

| This compound | C₃H₅ClO | Trans-configuration; intermediate in 1,3-DCP degradation | + (growth substrate) | Non-toxic up to 5 mM | Oxidized to trans-3-chloroacrylic acid |

| cis-3-Chloroallyl alcohol | C₃H₅ClO | Cis-configuration; similar metabolic role | + (growth substrate) | Non-toxic up to 5 mM | Oxidized to cis-3-chloroacrylic acid |

| 2-Chloroallyl alcohol | C₃H₅ClO | Chlorine on C2; lacks allylic chlorine positioning | – (no utilization) | Not reported | Not metabolized by P. cichorii |

| 3-Chloroacrylic acid (trans) | C₃H₃ClO₂ | Oxidation product of this compound | + (growth substrate) | Non-toxic | Further dechlorinated to acrylic acid |

| 1,3-Dichloropropene (trans) | C₃H₄Cl₂ | Parent fumigant; highly toxic | – (inhibits growth) | Toxic above 0.75 mM | Hydrolyzed to this compound |

Key Observations :

- Stereochemical Specificity : Both cis- and trans-3-chloroallyl alcohols are metabolized by P. cichorii, but their oxidation products (cis- and trans-3-chloroacrylic acids) require distinct dehalogenases for further degradation .

- Toxicity Contrast: Unlike 1,3-dichloropropene, which is toxic above 0.75 mM, the 3-chloroallyl alcohols are non-toxic and support bacterial growth, highlighting their role as detoxification intermediates .

- Substrate Utilization: P. cichorii cannot utilize 2-chloroallyl alcohol, emphasizing the importance of chlorine positioning on C3 for enzymatic recognition .

Environmental Persistence and Degradation

- Persistence : Residues of this compound and its cis isomer have been detected in soil layers up to 20–40 cm deep for 9 months post-application of 1,3-dichloropropene, indicating moderate environmental persistence .

- Degradation Efficiency : In Pseudomonas spp., this compound is rapidly oxidized to trans-3-chloroacrylic acid, which is subsequently dechlorinated. This two-step pathway is more efficient than direct dehalogenation of 1,3-dichloropropene .

Q & A

Basic: What are the key metabolic pathways for bacterial degradation of trans-3-chloroallyl alcohol?

The degradation of this compound in bacteria proceeds via oxidation to trans-3-chloroacrylic acid, mediated by alcohol dehydrogenase enzymes. Evidence from Pseudomonas strains indicates that the alcohol is first oxidized to 3-chloroacrolein, which is further oxidized to the corresponding chloroacrylic acid isomer . Chloride release occurs only at the chloroacrylic acid stage, not directly from the alcohol . Researchers should verify pathway intermediates using techniques like gas chromatography-mass spectrometry (GC-MS) and enzyme activity assays in cell-free extracts to distinguish between direct dehalogenation and stepwise oxidation .

Basic: Which bacterial strains are known to utilize this compound as a growth substrate?

Pseudomonas cichorii 170 is a well-documented strain capable of metabolizing both cis- and this compound (Table 1, ). Growth experiments under aerobic conditions with controlled substrate concentrations (≤5 mM) are recommended to avoid toxicity. Substrate specificity can be tested by comparing growth rates on this compound versus structurally related compounds (e.g., allyl alcohol or dichloropropenes) .

Advanced: How can researchers resolve contradictions in chloride release data during this compound degradation?

Discrepancies arise because chloride is not released during the initial oxidation of this compound but is detected in subsequent steps involving trans-3-chloroacrylic acid. To address this, researchers should:

- Conduct enzyme assays using crude extracts from bacteria grown on different substrates (e.g., citrate vs. chloroallyl alcohol) to confirm substrate-specific activity .

- Measure chloride ion concentrations at multiple time points to differentiate between transient intermediates and terminal degradation products .

- Use isotopic labeling (e.g., ) to track chlorine fate across metabolic stages .

Advanced: What experimental designs are critical for studying horizontal gene transfer (HGT) in this compound-degrading bacteria?

HGT of dehalogenase genes between gram-positive and gram-negative bacteria is hypothesized to enhance dichloropropene degradation . Methodologies include:

- Comparative genomics : Analyze plasmid or genomic DNA for conserved dehalogenase clusters (e.g., dhlA or linB homologs) across phylogenetically distant strains.

- Conjugation assays : Test gene transfer frequency under simulated soil conditions using donor-recipient pairings (e.g., Rhodococcus and Pseudomonas).

- Functional metagenomics : Screen soil microbial communities for novel dehalogenase activity after exposure to this compound .

Basic: What analytical methods are recommended for quantifying this compound and its metabolites?

- GC-MS : Optimize for volatile intermediates like 3-chloroacrolein using derivatization agents (e.g., BSTFA) to improve detection .

- Ion chromatography : Quantify chloride release with suppressed conductivity detection (detection limit: ~0.1 ppm) .

- HPLC-UV : Separate non-volatile metabolites (e.g., chloroacrylic acids) using C18 columns and acidic mobile phases (pH 2.5) .

Advanced: How does substrate toxicity influence experimental design in bacterial degradation studies?

While this compound is non-toxic up to 5 mM, its precursor, 1,3-dichloropropene, inhibits bacterial growth at >0.75 mM . Mitigation strategies include:

- Using fed-batch systems to maintain low substrate concentrations.

- Monitoring gas-liquid phase partitioning of volatile substrates (e.g., dichloropropenes) to avoid underestimating toxicity .

- Pre-adapting bacterial cultures via serial subculturing in increasing substrate concentrations.

Basic: What role does this compound play in environmental persistence of pesticides?

This compound is a metabolite of 1,3-dichloropropene, a soil fumigant. Its rapid biodegradation by soil bacteria reduces environmental persistence, but regulatory studies must quantify its formation and degradation kinetics under varying soil pH and moisture conditions . Standardized OECD 307 guidelines for soil column experiments can be adapted for this purpose .

Advanced: How can researchers validate the role of this compound as an intermediate in dichloropropene degradation?

- Stable isotope probing : Feed -labeled 1,3-dichloropropene to bacterial cultures and track incorporation into this compound via NMR or LC-MS .

- Knockout mutants : Generate Pseudomonas strains with deleted alcohol dehydrogenase genes and compare degradation efficiency with wild-type .

- Time-course metabolite profiling : Use high-resolution mass spectrometry to detect transient accumulation of the alcohol in liquid cultures .

Basic: What are the regulatory implications of this compound residues in agriculture?

The U.S. EPA establishes tolerances for combined residues of this compound and its metabolites (e.g., chloroacrylic acids) in crops. Researchers must adhere to EPA Method 8321 for residue analysis, which includes solid-phase extraction and GC-ECD validation .

Advanced: What computational tools can predict enzyme-substrate interactions for this compound degradation?

- Molecular docking : Use AutoDock Vina to model binding affinities between this compound and known dehalogenases (e.g., DhlA).

- QM/MM simulations : Study reaction mechanisms (e.g., oxidation to acrolein) at the quantum mechanical level .

- Phylogenetic profiling : Identify co-evolving genes in bacterial genomes to infer novel degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.